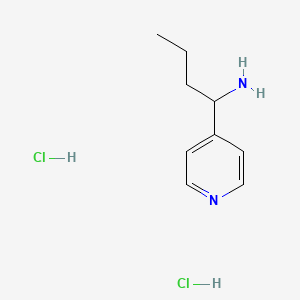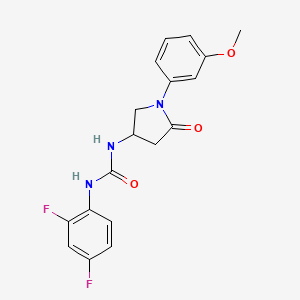
1-(2,4-Difluorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,4-Difluorophenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It contains a urea group (NH2-CO-NH2), which is a common functional group in organic chemistry and biochemistry. The molecule also contains a pyrrolidinone ring, which is a type of cyclic amide . The presence of fluorine atoms and a methoxy group (OCH3) suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrrolidinone ring and the urea group. These groups can participate in hydrogen bonding, which could affect the compound’s conformation and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance its solubility in water, while the fluorine atoms could affect its lipophilicity .Aplicaciones Científicas De Investigación
Protecting Groups in Uridine Synthesis
A study by Kurosu, Mitachi, and Mingle (2021) discusses the use of (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group as a protecting group for uridine ureido nitrogen. This demonstrates the compound's stability in chemical transformations, indicating its potential utility in nucleoside and nucleotide chemistry. The BFPM group can be selectively cleaved, suggesting applications in targeted drug synthesis or modification of biomolecules (Kurosu et al., 2021).
Enzyme Inhibition and Anticancer Properties
Research on unsymmetrical 1,3-disubstituted ureas, including enzyme inhibition and anticancer investigations by Mustafa, Perveen, and Khan (2014), highlights the therapeutic potential of similar compounds. The study synthesized derivatives demonstrating varied inhibition of enzymes like urease and β-glucuronidase, as well as anticancer activity, pointing towards the compound's potential in developing new therapeutics (Mustafa et al., 2014).
Antimicrobial Degradation
Sirés et al. (2007) examined the electro-Fenton degradation of antimicrobials, showing how certain chemical structures could be degraded in environmental remediation efforts. While not directly related, the structural complexity and reactivity of the compound may inform studies on environmental degradation of persistent organic pollutants (Sirés et al., 2007).
Nonlinear Optical Properties
Shettigar et al. (2006) explored the nonlinear optical parameters of bis-chalcone derivatives, indicating potential applications in optical technologies. Similar compounds, due to their structural flexibility and electronic properties, might serve as candidates for optical limiting materials or in the development of photonic devices (Shettigar et al., 2006).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3/c1-26-14-4-2-3-13(9-14)23-10-12(8-17(23)24)21-18(25)22-16-6-5-11(19)7-15(16)20/h2-7,9,12H,8,10H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVJYKOYNCGOPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

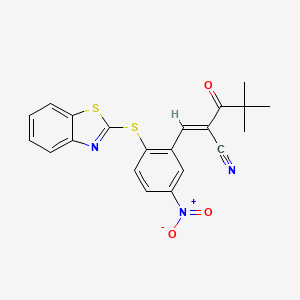

![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)
![7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2385584.png)
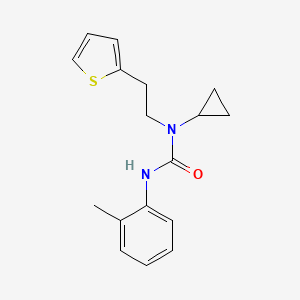
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)
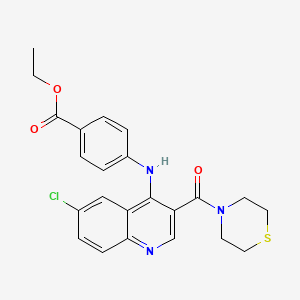
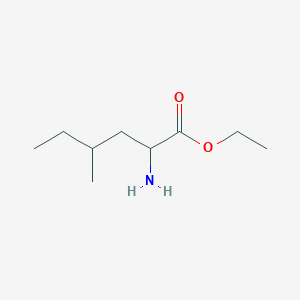
![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)



